N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzamide group attached to a phenyl ring substituted with a dimethylamino group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-(dimethylamino)benzoyl chloride and 3,4-dimethylaniline.
Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to room temperature. The reaction is often catalyzed by a base such as triethylamine.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate.
Industrial Production Methods:
Scale-Up: The synthesis process can be scaled up using industrial reactors with controlled temperature and pressure conditions to ensure consistent product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the compound, including techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce primary or secondary amines.
Substitution Products: Substitution reactions can lead to the formation of various amides, esters, or ethers.
Scientific Research Applications
Chemistry: N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes or receptors. Medicine: Research is ongoing to explore its therapeutic potential, such as its use in the treatment of inflammatory diseases or as an antiviral agent. Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group enhances the compound's ability to bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A related compound with similar structural features, often used as a catalyst in organic synthesis.
N-(4-Methoxyphenyl)-3,4-dimethylbenzamide: A structural analog with a methoxy group instead of a dimethylamino group.
Uniqueness: N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide is unique in its combination of functional groups, which provides distinct chemical and biological properties compared to its analogs. Its enhanced binding affinity and specificity make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-5-6-14(11-13(12)2)17(20)18-15-7-9-16(10-8-15)19(3)4/h5-11H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCYSGWWGKLATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.